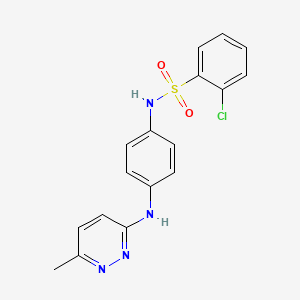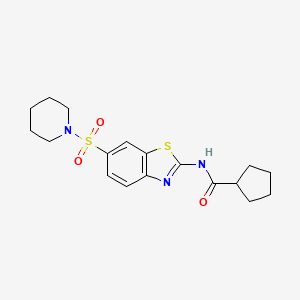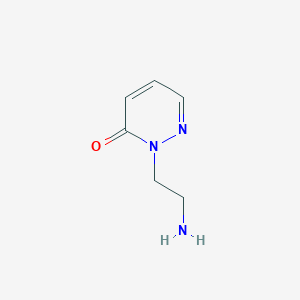
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide, also known as PPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. PPTA is a member of the pivaloyl group and is a derivative of the amide group. The chemical structure of PPTA includes a pyridine ring, a thiophene ring, and a pivaloyl group.
Wirkmechanismus
The mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide is not fully understood. It is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide may also work by blocking the activation of nociceptors, which are responsible for the sensation of pain.
Biochemical and Physiological Effects:
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide has been found to have anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide has also been found to reduce the sensation of pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide is also selective for copper ions, making it useful as a fluorescent probe. However, N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide also has limited bioavailability, which can make it difficult to study in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide. One area of interest is the development of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide as a therapeutic agent for the treatment of inflammatory diseases. Another area of interest is the development of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide as a fluorescent probe for detecting copper ions in biological systems. Further studies are needed to fully understand the mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide and its potential applications in scientific research.
Synthesemethoden
The synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide involves the reaction of pyridine-2-carboxaldehyde with thiophene-3-carboxaldehyde in the presence of pivaloyl chloride and triethylamine. The reaction yields N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide as a white solid. The purity of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and analgesic properties. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide has also been studied for its potential use as a fluorescent probe for detecting metal ions. It has been found to be selective for copper ions.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-16(2,3)15(19)18(10-13-7-9-20-12-13)11-14-6-4-5-8-17-14/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXQSKHVAKKIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(CC1=CSC=C1)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Hydroxy-3-(3-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2440689.png)

![1-[3-(Triazol-1-ylmethyl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2440691.png)


![8-(Azepan-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2440697.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-3-carboxamide](/img/structure/B2440698.png)
![4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2440700.png)
![2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2440701.png)

![5-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2440703.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2440705.png)